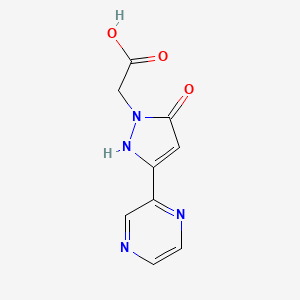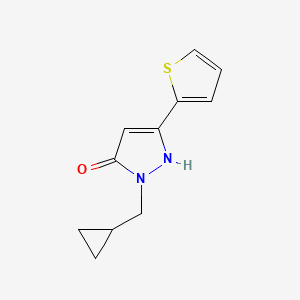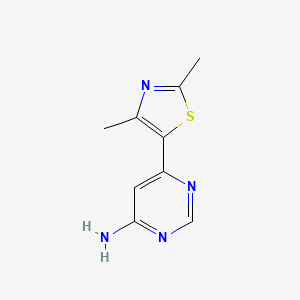
6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine
Vue d'ensemble
Description
6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was established based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol has a molecular weight of 207.26 .Applications De Recherche Scientifique
Antifungal and Antimicrobial Properties
Synthesized derivatives of pyrimidine, including those related closely to 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine, have demonstrated potent antifungal and antimicrobial properties. For instance, derivatives have been tested against fungi like Aspergillus terreus and Aspergillus niger, showing significant antifungal activity. This suggests their potential development into useful antifungal agents (Jafar et al., 2017). Additionally, compounds have been synthesized for their antibacterial potential against various microorganisms, indicating their broad spectrum of antimicrobial activity (Deohate & Palaspagar, 2020).
Anticancer Activity
Derivatives of pyrimidin-4-amine have been evaluated for their anticancer properties. Research shows that new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives synthesized from reactions involving similar compounds display significant antiproliferative activity on cancer cell lines, such as human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. These findings highlight the potential of such compounds in cancer treatment strategies (Atapour-Mashhad et al., 2017).
Antiangiogenic Potential
A study focused on the synthetic compounds derived from a close relative of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine explored their antiangiogenic potential. The research demonstrated significant theoretical binding energy results, suggesting these compounds could be powerful candidates for antiangiogenic therapies, which are crucial in cancer treatment by inhibiting the growth of blood vessels that tumors need to grow (Jafar & Hussein, 2021).
Inhibition of Protein Kinases
Protein kinases play a critical role in the regulation of cell cycles, and their inhibition is a promising strategy for cancer therapy. Studies involving 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines have shown that these compounds are potent inhibitors of cyclin-dependent kinase-2 (CDK2), a critical enzyme in cell cycle regulation. The research offers insight into the development of novel anticancer drugs targeting CDK2 and CDK9 to induce antiproliferative and proapoptotic effects in cancer cells (Wang et al., 2004).
Safety And Hazards
Orientations Futures
The future directions in the research of similar compounds involve the development of new drugs that overcome the rapid development in bacterial resistance to many groups of known antibiotics . One of the most relevant mechanisms of action being explored is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) .
Propriétés
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-5-9(14-6(2)13-5)7-3-8(10)12-4-11-7/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQZWXIVMOCACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484026.png)
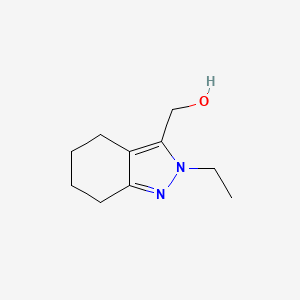
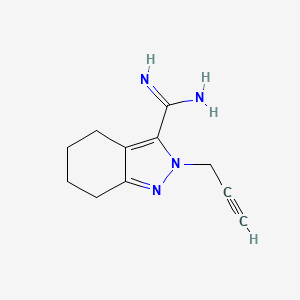
![Methyl 2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1484029.png)
![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484030.png)
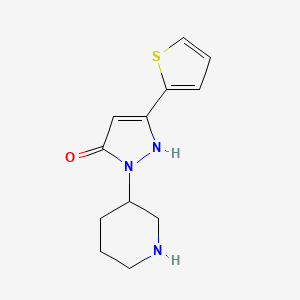

![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1484035.png)
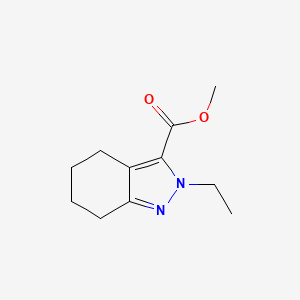
![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484039.png)

